molecular formula C22H20FNO7 B2730960 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide CAS No. 1021258-06-9

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Cat. No.: B2730960
CAS No.: 1021258-06-9
M. Wt: 429.4
InChI Key: RKHJUHCDLUZNOO-UHFFFAOYSA-N
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Description

The compound “5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a pyran ring, a carboxamide group, a benzyl group, and three methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in condensation or hydrolysis reactions, and the benzyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties Chemical synthesis and modifications of compounds related to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide have been widely explored for their potential in various applications, including medicinal chemistry and material science. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines showcases the methodological advancements in incorporating fluorine atoms into complex molecules, enhancing their chemical properties and potential bioactivities (Eleev, Kutkin, & Zhidkov, 2015).

Cytotoxic Activities Several studies have focused on synthesizing novel compounds with structural similarities to this compound, assessing their cytotoxic activities against various cancer cell lines. For example, research on pyrazolo[1,5-a]pyrimidines and related Schiff bases has revealed promising cytotoxicity against human cancer cell lines, indicating the potential of these compounds for anticancer drug development (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial and Antibacterial Efficacy The antimicrobial and antibacterial efficacy of compounds bearing structural or functional resemblance to this compound has been a subject of interest. Studies have designed and synthesized analogs displaying significant antibacterial activity, highlighting their potential in addressing resistant bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Neuroprotective Effects Research into the neuroprotective effects of compounds with similar chemical frameworks has shown potential benefits in neurodegenerative diseases. For example, studies on oxyresveratrol and its imine derivatives, structurally related to this compound, have demonstrated cytoprotective effects against oxidative stress-induced cell death, suggesting avenues for therapeutic applications in neuronal damage and oxidative stress (Hur, Kim, Lee, Lee, & Choi, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO7/c1-27-17-8-15(9-18(28-2)21(17)29-3)24-22(26)19-10-16(25)20(12-31-19)30-11-13-4-6-14(23)7-5-13/h4-10,12H,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHJUHCDLUZNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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